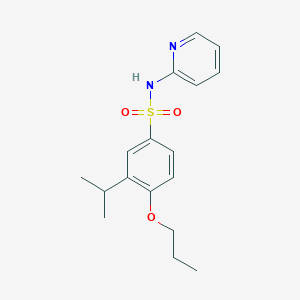
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide, also known as L-161,240, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a member of the sulfonamide class of compounds, which have been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.
作用机制
The mechanism of action of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. This inhibition results in a decrease in the production of pro-inflammatory cytokines, which could explain the anti-inflammatory effects of this compound. Additionally, it has been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival. This inhibition could explain the anti-cancer properties of this compound.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, particularly breast cancer cells. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide in lab experiments is its well-established synthesis method, which allows for the production of high-quality samples. Additionally, its anti-cancer and anti-inflammatory properties make it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
未来方向
There are several future directions for research on 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which could lead to the development of more effective therapies. Finally, research is needed to determine the safety and toxicity of this compound, particularly in the context of long-term use.
合成方法
The synthesis of 3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide involves the reaction of 2-aminopyridine with 4-isopropoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then further reacted with propyl magnesium bromide to yield the final compound. This synthesis method has been well-established and has been used in numerous studies to produce high-quality samples of this compound for research purposes.
科学研究应用
3-isopropyl-4-propoxy-N-(2-pyridinyl)benzenesulfonamide has been widely studied for its potential use in scientific research. One of the primary areas of interest has been its potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound exhibits anti-cancer properties, particularly against breast cancer cells. It has also been found to have anti-inflammatory effects, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C17H22N2O3S |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
3-propan-2-yl-4-propoxy-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N2O3S/c1-4-11-22-16-9-8-14(12-15(16)13(2)3)23(20,21)19-17-7-5-6-10-18-17/h5-10,12-13H,4,11H2,1-3H3,(H,18,19) |
InChI 键 |
CNUFNRWAHYDOSS-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
规范 SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=N2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)









![Butyl 5-methyl-2-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B272397.png)

